![molecular formula C20H22N2O4 B14329977 1,8-Bis[(3-hydroxypropyl)amino]anthracene-9,10-dione CAS No. 99108-01-7](/img/structure/B14329977.png)
1,8-Bis[(3-hydroxypropyl)amino]anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Bis[(3-hydroxypropyl)amino]anthracene-9,10-dione is an anthraquinone derivative known for its unique chemical structure and potential applications in various scientific fields. Anthraquinones are a class of organic compounds with a wide range of biological and industrial applications, particularly in the development of anticancer agents and dyes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,8-Bis[(3-hydroxypropyl)amino]anthracene-9,10-dione typically involves the reaction of 1,8-dichloroanthraquinone with 3-hydroxypropylamine. The reaction is carried out in a suitable solvent, such as acetonitrile, under reflux conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 1,8-Bis[(3-hydroxypropyl)amino]anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone moiety to anthracene derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Anthracene derivatives.
Substitution: Various substituted anthraquinone derivatives.
Applications De Recherche Scientifique
1,8-Bis[(3-hydroxypropyl)amino]anthracene-9,10-dione has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other anthraquinone derivatives.
Medicine: Explored for its therapeutic potential in treating various cancers and other diseases.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 1,8-Bis[(3-hydroxypropyl)amino]anthracene-9,10-dione involves its interaction with cellular DNA. The compound intercalates between DNA base pairs, disrupting the DNA structure and inhibiting the activity of topoisomerase enzymes. This inhibition prevents DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Mitoxantrone: An anthraquinone derivative used as an anticancer agent.
Ametantrone: Another anthraquinone-based anticancer drug.
Comparison: 1,8-Bis[(3-hydroxypropyl)amino]anthracene-9,10-dione is unique due to its specific substitution pattern and the presence of hydroxypropyl groups. These structural features may confer different pharmacokinetic and pharmacodynamic properties compared to other anthraquinone derivatives. Additionally, the compound’s ability to intercalate with DNA and inhibit topoisomerase enzymes makes it a promising candidate for further research and development in anticancer therapy .
Propriétés
Numéro CAS |
99108-01-7 |
|---|---|
Formule moléculaire |
C20H22N2O4 |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
1,8-bis(3-hydroxypropylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C20H22N2O4/c23-11-3-9-21-15-7-1-5-13-17(15)20(26)18-14(19(13)25)6-2-8-16(18)22-10-4-12-24/h1-2,5-8,21-24H,3-4,9-12H2 |
Clé InChI |
OQSYYTSWSXEJHW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)NCCCO)C(=O)C3=C(C2=O)C=CC=C3NCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


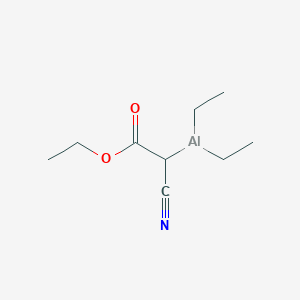
![1-Chloro-3-[(propan-2-yl)sulfanyl]propane](/img/structure/B14329902.png)

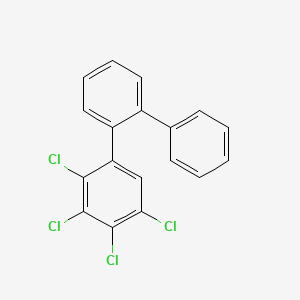
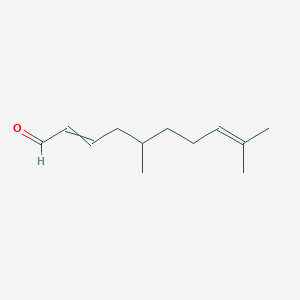
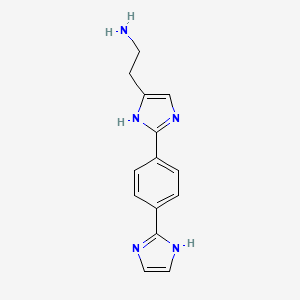


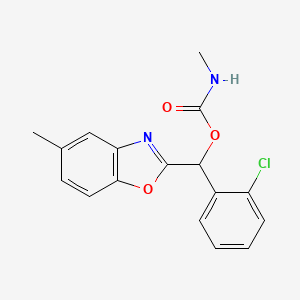
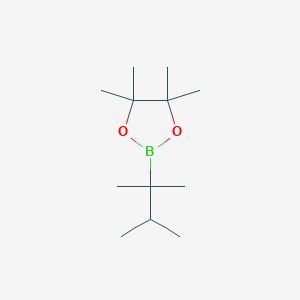
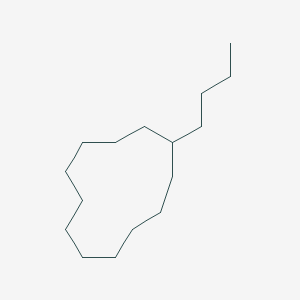

![1-{2-[(2-Methoxyphenyl)sulfanyl]ethyl}piperidine](/img/structure/B14329975.png)

